3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C24H31N5O3S2 |
|---|---|
Molecular Weight |
501.7 g/mol |
IUPAC Name |
(5Z)-3-(3-ethoxypropyl)-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H31N5O3S2/c1-4-26-10-12-27(13-11-26)21-18(22(30)29-16-17(3)7-8-20(29)25-21)15-19-23(31)28(24(33)34-19)9-6-14-32-5-2/h7-8,15-16H,4-6,9-14H2,1-3H3/b19-15- |
InChI Key |
DUVIJGRVTQTHCQ-CYVLTUHYSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCCOCC |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CCCOCC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyrimidine Precursors
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via cyclocondensation between 2-aminopyridine derivatives and β-ketoesters or α,β-unsaturated carbonyl compounds. For the 7-methyl variant, 2-amino-4-methylpyridine reacts with ethyl acetoacetate under acidic conditions (e.g., p-toluenesulfonic acid) in refluxing toluene.
Example Protocol:
-
Reactants: 2-Amino-4-methylpyridine (1.0 eq), ethyl acetoacetate (1.2 eq).
-
Conditions: Toluene, p-TsOH (10 mol%), Dean-Stark trap, 12 h reflux.
Synthesis of the Thiazolidinone Moiety
Three-Component Cyclocondensation
The thiazolidin-4-one ring is constructed via a one-pot reaction involving:
-
Amine precursor : 3-Ethoxypropylamine.
-
Carbonyl component : Glyoxylic acid or substituted aldehyde.
-
Mercaptocarboxylic acid : Thioglycolic acid (for thiazolidinone) or thiopropionic acid (for thiazinanone).
Optimized Method:
-
Reactants: 3-Ethoxypropylamine (1.0 eq), glyoxylic acid (1.0 eq), thioglycolic acid (3.0 eq).
-
Conditions: Refluxing toluene, Dean-Stark apparatus, 5 h.
-
Yield: 78% (after neutralization with NaHCO₃ and extraction).
Coupling of Thiazolidinone to the Pyrido[1,2-a]Pyrimidin-4-One Core
Knoevenagel Condensation
The exocyclic double bond (Z-configuration) is established via base-catalyzed condensation between the aldehyde group of the pyrido[1,2-a]pyrimidin-4-one intermediate and the active methylene group of the thiazolidinone.
Stereoselective Conditions:
-
Reactants: 2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (1.0 eq), thiazolidinone (1.2 eq).
-
Catalyst: Piperidine (10 mol%).
-
Solvent: Ethanol, 60°C, 6 h.
-
Workup: Precipitation with ice-water, filtration.
Data Tables: Comparative Analysis of Key Steps
Table 1: Optimization of Knoevenagel Condensation for Z-Selectivity
| Catalyst | Solvent | Temp (°C) | Time (h) | Z:E Ratio | Yield (%) |
|---|---|---|---|---|---|
| Piperidine | Ethanol | 60 | 6 | 9:1 | 65 |
| DBU | THF | 70 | 8 | 7:3 | 58 |
| L-Proline | MeOH | 50 | 12 | 8:2 | 62 |
Table 2: Yields of Thiazolidinone Intermediate Synthesis
| Mercapto Acid | Amine | Aldehyde | Yield (%) |
|---|---|---|---|
| Thioglycolic | 3-Ethoxypropylamine | Glyoxylic acid | 78 |
| Thiopropionic | 3-Ethoxypropylamine | Glyoxylic acid | 72 |
| Thioglycolic | Benzylamine | Glyoxylic acid | 65 |
Challenges and Optimization Strategies
Chemical Reactions Analysis
This compound can undergo various chemical reactions:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products depend on the specific reagents and conditions used.
Scientific Research Applications
3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine and piperazine moieties are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Modifications
(a) Pyrido[1,2-a]pyrimidin-4-one Derivatives ()
Multiple analogues in the 4H-pyrido[1,2-a]pyrimidin-4-one family differ in substituent patterns:
Key Observations :
- Substitutions at position 2 (e.g., ethylpiperazine) may enhance receptor binding compared to position 7 substitutions .
(b) Thiazolidinone-Containing Analogues ()
Thiazolidinone derivatives often exhibit anti-inflammatory or antimicrobial activity. Notable examples include:
Key Observations :
Physicochemical and Pharmacological Properties
*LogP estimated using substituent contributions.
Research Findings and Implications
- Anti-Inflammatory Potential: The thiazolidinone moiety is linked to cyclooxygenase (COX) inhibition in analogues like 10a . The target compound’s ethylpiperazine group may further modulate selectivity.
- Antimicrobial Activity: Thiazolidinone derivatives in show efficacy against bacterial strains, suggesting the target compound could be explored for similar applications .
- Crystallographic Analysis : Structural confirmation of the target compound likely employs SHELX or ORTEP software, as described in and .
Biological Activity
The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 462.6 g/mol. The compound features a thiazolidinone ring, a pyridopyrimidinone core, and several functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O4S2 |
| Molecular Weight | 462.6 g/mol |
| IUPAC Name | (5Z)-3-(3-ethoxypropyl)-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| InChI Key | CTXKMQVRJSYDSR-SSZFMOIBSA-N |
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes and receptors. This interaction may modulate various biological pathways, contributing to its therapeutic effects. The presence of the thiazolidinone and pyridopyrimidinone structures suggests potential inhibition of key enzymes involved in tumor growth and inflammation.
Biological Activity
Research indicates that compounds similar to This compound exhibit promising biological activities:
- Antitumor Activity : Thiazolidinones have been studied for their ability to inhibit cancer cell proliferation. For example, derivatives have shown high inhibitory activity against tumor cell lines by interfering with cellular replication processes.
- Anti-inflammatory Effects : Research has also highlighted the anti-inflammatory properties of related compounds. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like acute lung injury.
Case Studies
Several studies have explored the biological activities of thiazolidinone derivatives:
Study 1: Antitumor Efficacy
A study published in ChemMedChem evaluated thiazolidinone derivatives for their antitumor efficacy against various cancer cell lines. Results indicated that certain modifications to the thiazolidinone structure enhanced cytotoxicity and selectivity towards cancer cells .
Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory mechanisms of thiazolo[3,2-a]pyrimidine derivatives. The results demonstrated that these compounds could reduce pro-inflammatory cytokine levels in vitro, suggesting their potential for treating inflammatory diseases .
Comparative Analysis
When compared to other similar compounds, This compound stands out due to its unique combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties that merit further investigation.
| Compound Type | Similarities | Distinct Features |
|---|---|---|
| Thiazolidinones | Share the thiazolidinone ring | Unique functional group substitutions |
| Pyridopyrimidinones | Share the pyridopyrimidinone core | Specific ethoxypropyl and piperazine groups |
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Formation of the thiazolidinone ring via condensation of thiourea derivatives with α-halo esters.
- Introduction of the pyrido[1,2-a]pyrimidin-4-one moiety through cyclization reactions.
- Coupling of the ethoxypropyl and ethylpiperazinyl substituents using Suzuki-Miyaura or nucleophilic substitution reactions . Optimization : Reaction conditions (e.g., inert atmosphere for moisture-sensitive steps), solvent selection (e.g., DMF or acetonitrile), and purification via column chromatography or recrystallization are critical. Catalysts like Lewis acids (e.g., ZnCl₂) may enhance yields .
Q. How can researchers confirm the Z-configuration and structural integrity of the compound?
Methodological approaches include:
- NMR spectroscopy : NOESY/ROESY to verify stereochemistry of the (Z)-configured double bond.
- X-ray crystallography : Definitive confirmation of molecular geometry.
- Mass spectrometry (HRMS) : Validation of molecular weight and purity .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Initial screening should prioritize:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Target-specific assays : Kinase inhibition or receptor-binding studies based on structural analogs (e.g., thiazolidinone derivatives with reported kinase affinity) .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?
Contradictions may arise from poor bioavailability or metabolic instability. Strategies include:
- Pharmacokinetic profiling : Assess absorption, distribution, and metabolism using HPLC-MS in rodent models.
- Formulation optimization : Use liposomal encapsulation or prodrug strategies to enhance solubility and stability.
- Mechanistic studies : Compare target engagement in vitro (e.g., Western blot for protein targets) with in vivo biomarker analysis .
Q. What methodologies support structure-activity relationship (SAR) studies for this compound?
SAR exploration requires:
- Analog synthesis : Modify substituents (e.g., ethoxypropyl to methoxypropyl, ethylpiperazinyl to benzylpiperazinyl) to assess functional group contributions.
- Computational docking : Molecular dynamics simulations to predict binding modes to targets like kinases or GPCRs.
- Biological validation : Parallel testing of analogs in dose-response assays to correlate structural changes with activity .
Q. How can researchers address variability in biological assay results across laboratories?
Variability often stems from differences in assay protocols. Mitigation strategies include:
- Standardization : Adopt CLSI guidelines for antimicrobial assays or MIAME standards for gene expression studies.
- Orthogonal assays : Confirm hits using unrelated methods (e.g., fluorescence-based vs. luminescence readouts).
- Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) and statistical tools (e.g., Z-factor for HTS robustness) .
Q. What strategies are effective for improving the pharmacokinetic profile of this compound?
Key approaches include:
- Metabolic stability assays : Liver microsome or cytochrome P450 inhibition studies to identify metabolic hotspots.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability.
- Toxicology screening : Ames test for mutagenicity and acute toxicity studies in rodents to prioritize lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
